molecular formula C29H27N3O4S B2402816 3-(4-ethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1114878-41-9

3-(4-ethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2402816
CAS RN: 1114878-41-9
M. Wt: 513.61
InChI Key: CLJYWLHTYMWFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C29H27N3O4S and its molecular weight is 513.61. The purity is usually 95%.
BenchChem offers high-quality 3-(4-ethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-ethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Quinazolin-4(3H)-ones are a class of heterocyclic compounds known for their versatile biological activities. The compound 3-(4-ethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one, belonging to this class, might be expected to exhibit similar properties based on the activities of related structures. Research has shown that various quinazolinone derivatives possess significant analgesic, anti-inflammatory, and antimicrobial properties, making them potential candidates for drug development in these areas.

For instance, studies on related quinazolinone compounds have highlighted their analgesic activity, where synthesized derivatives exhibited significant reduction in pain response in animal models, suggesting potential applications in pain management (Osarumwense Peter Osarodion, 2023). Additionally, other quinazolinone derivatives have been noted for their anti-inflammatory activities, indicating their usefulness in treating inflammatory conditions (V. Alagarsamy et al., 2011).

The antimicrobial properties of quinazolinones also highlight their potential in combating various bacterial and fungal infections. Some derivatives have been shown to possess strong antimicrobial activities against a range of pathogens, further underscoring the therapeutic potential of this class of compounds in addressing infectious diseases (B. Dash et al., 2017).

Antihistaminic and Anticancer Activities

Quinazolinone derivatives have also been explored for their antihistaminic properties, which could make them valuable in the treatment of allergic reactions. Some synthesized quinazolinones showed promising H1-antihistaminic activity in preclinical models, indicating their potential as novel antiallergic agents (V. Alagarsamy et al., 2009).

Furthermore, the anticancer activity of certain quinazolinone derivatives, particularly as tubulin polymerization inhibitors and vascular disrupting agents, suggests their application in cancer therapy. These compounds can interfere with the cellular mechanisms of cancer cells, thereby inhibiting their growth and proliferation (Mohsine Driowya et al., 2016).

Corrosion Inhibition and Antioxidant Properties

In addition to their biomedical applications, quinazolinone derivatives have been studied for their corrosion inhibition properties, making them useful in protecting metals from corrosion in acidic environments. This application is particularly relevant in industrial settings where metal preservation is crucial (N. Errahmany et al., 2020).

Moreover, some quinazolinone compounds exhibit significant antioxidant properties, which could be harnessed in the development of new antioxidant agents. These properties are important in combating oxidative stress, a factor in many chronic diseases (Janez Mravljak et al., 2021).

properties

IUPAC Name

3-(4-ethoxyphenyl)-2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O4S/c1-4-34-22-14-10-20(11-15-22)27-30-26(19(3)36-27)18-37-29-31-25-9-7-6-8-24(25)28(33)32(29)21-12-16-23(17-13-21)35-5-2/h6-17H,4-5,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJYWLHTYMWFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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